molecular formula C11H15ClN2O B1377637 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1443979-70-1

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B1377637
M. Wt: 226.7 g/mol
InChI Key: OQBGOPVMCFUXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride, also known as AMMIH, is a chemical compound with the molecular formula C12H16ClN3O. It belongs to the class of indole. The compound has a molecular weight of 226.71 . It is stored at 4 degrees Celsius and comes in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-ethyl-5-methyl-1H-indol-2-ol hydrochloride . The InChI code is 1S/C11H14N2O.ClH/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14;/h4-6,14H,3,12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 226.71 .

Scientific Research Applications

Synthesis and Antiviral Activity

The compound has been explored in the context of synthesizing new molecules with potential antiviral activity. For instance, compounds structurally related to 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride were synthesized and their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2) were studied. However, these compounds did not exhibit significant activity against these viruses, except for specific hydrochlorides of the ethyl esters which effectively suppressed influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and demonstrated high in vivo efficacy in influenza pneumonia models in mice at certain dosages (Ivashchenko et al., 2014).

Polymorphism in Pharmaceutical Compounds

The compound is also a subject of interest in studying the polymorphism of certain investigational pharmaceutical compounds. Spectroscopic and diffractometric techniques were employed to characterize two polymorphic forms of a compound structurally similar to 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. This study contributed to the understanding of challenges in the analytical and physical characterization of such compounds due to their similar spectra and diffraction patterns (Vogt et al., 2013).

Chemical Transformations and Synthesis

Various chemical transformations and synthetic pathways involving compounds similar to 3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride have been explored. For instance, the oxidation, reduction, and other chemical treatments of 2-ethyl-2-methyl-2,3-dihydro-1H-indole led to the production of derivatives with potential applications in different fields. Such studies are crucial for expanding the scope of synthetic chemistry and exploring the potential of these compounds in various applications (Latypova et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-1-ethyl-5-methyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-3-13-9-5-4-7(2)6-8(9)10(12)11(13)14;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGOPVMCFUXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

CAS RN

1443979-70-1
Record name 2H-Indol-2-one, 3-amino-1-ethyl-1,3-dihydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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